molecular formula C23H18FN7O B2825257 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1007084-80-1

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No. B2825257
CAS RN: 1007084-80-1
M. Wt: 427.443
InChI Key: XXAHBLHIZIOQKT-UHFFFAOYSA-N
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Description

“N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide” is a complex organic compound. It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a pyrazolo[3,4-d]pyrimidine core and a phenyl group . The fluorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring and the 2-phenylacetamide group attached to the pyrazol-5-yl group could significantly influence the compound’s properties .

Scientific Research Applications

Potential as TSPO Ligands and Imaging Agents for Neuroinflammation

A series of pyrazolo[1,5-a]pyrimidines, closely related to "N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide" (DPA-714), have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO, comparable to DPA-714, and demonstrated significant potential as in vivo PET-radiotracers for neuroinflammation, highlighting their utility in brain imaging and neuroinflammatory research (Damont et al., 2015).

A2A Adenosine Receptor Antagonists

Another study explored pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, like SCH 442416, for their high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). This research led to the development of potent A2A AR-selective compounds, highlighting the chemical framework's relevance in studying A2A AR, which is crucial for various neurological and cardiovascular functions (Kumar et al., 2011).

Phosphodiesterase 1 Inhibitors for Cognitive Impairment

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized as phosphodiesterase 1 (PDE1) inhibitors. This study identified a clinical candidate, ITI-214, with picomolar inhibitory potency for PDE1 and high selectivity against other PDE families. ITI-214 is being considered for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders, underscoring the compound's potential in cognitive impairment therapy (Li et al., 2016).

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have also been reported as potent inhibitors of mycobacterial ATP synthase, a target for the treatment of Mycobacterium tuberculosis. A series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines was synthesized, demonstrating potent in vitro growth inhibition of M.tb, indicating their potential as novel anti-mycobacterial agents (Sutherland et al., 2022).

Synthesis and Antitumor Activity

Research into pyrazolo[3,4-d]pyrimidine derivatives for antitumor activities has produced novel compounds with potential efficacy against various cancer cell lines. This includes the development of 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, which exhibited significant cytotoxicity in vitro and potent antitumor activity in vivo against several tumor models, indicating the chemical structure's relevance for cancer treatment (Naito et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitAurora kinase A (AURKA) , a protein that plays a crucial role in cell division .

Mode of Action

This inhibition could potentially lead to a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For instance, the inhibition of AURKA activity can lead to the accumulation of the G2/M phase of the cell cycle and trigger the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase . These changes can lead to cell cycle arrest and apoptosis, which are key mechanisms in controlling cell proliferation and survival.

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If the compound acts as an inhibitor of AURKA, it could potentially lead to a reduction in cell proliferation and an increase in cell death . This could have therapeutic implications, particularly in the context of diseases characterized by uncontrolled cell proliferation, such as cancer.

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAHBLHIZIOQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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